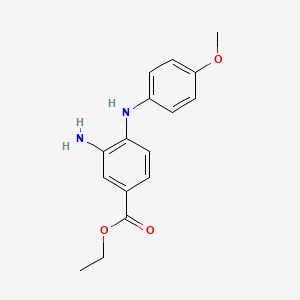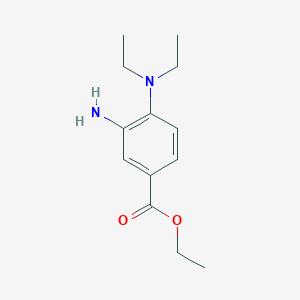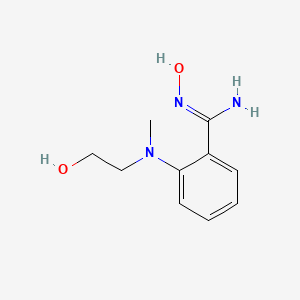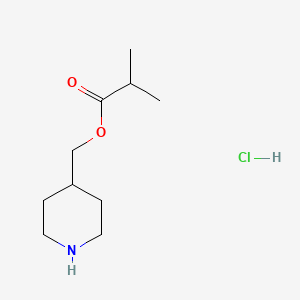
4-Piperidinylmethyl 2-methylpropanoate hydrochloride
Übersicht
Beschreibung
4-Piperidinylmethyl 2-methylpropanoate hydrochloride, also known as 4-piperidinylmethyl-2-methylpropanoic acid hydrochloride, is a synthetic organic compound with a molecular formula of C7H14ClNO2. It is an organic compound with a unique structure and can be used as a building block for various organic synthesis reactions. 4-Piperidinylmethyl 2-methylpropanoate hydrochloride has many applications in science, including in the synthesis of drugs, polymers, and other organic compounds.
Wirkmechanismus
The mechanism of action of 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, which helps facilitate the transfer of protons from one molecule to another. Additionally, it is believed to act as an acid-catalyzed dehydration agent, which helps to facilitate the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride are not fully understood. However, it is believed that the compound may have some effects on the nervous system, as it is a proton donor and can help facilitate the transfer of protons between molecules. Additionally, it is believed that the compound may have some effects on the cardiovascular system, as it is an acid-catalyzed dehydration agent and can help facilitate the formation of various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride in laboratory experiments include its low cost, its easy availability, and its wide range of applications. Additionally, it is a versatile compound and can be used in a variety of reactions, such as condensation reactions, acid-catalyzed dehydration reactions, and the synthesis of heterocyclic compounds. However, it is important to note that the compound is not very stable and can easily be degraded by heat and light. Additionally, it is not very soluble in water, so it is important to use an appropriate solvent when conducting experiments with this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research could be done to explore the compound’s potential as a proton donor and acid-catalyzed dehydration agent. Furthermore, further research could be done to explore the compound’s potential as a building block for organic synthesis reactions, as well as its potential as a precursor for various heterocyclic compounds. Finally, further research could be done to explore the compound’s potential as a solvent for various organic compounds.
Wissenschaftliche Forschungsanwendungen
4-Piperidinylmethyl 2-methylpropanoate hydrochloride is used as a building block in organic synthesis reactions, primarily for the synthesis of drugs, polymers, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as piperidine derivatives, piperazine derivatives, and pyrrolidine derivatives. Additionally, it is used in the preparation of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
piperidin-4-ylmethyl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)10(12)13-7-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOARBKSMJYDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl 2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



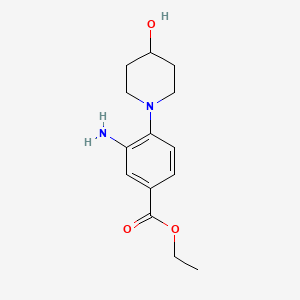
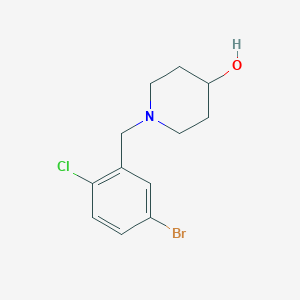
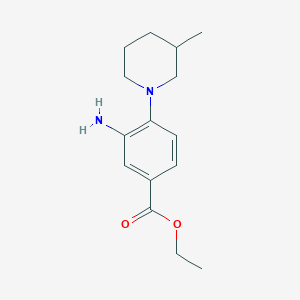
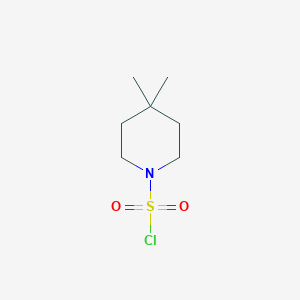
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)
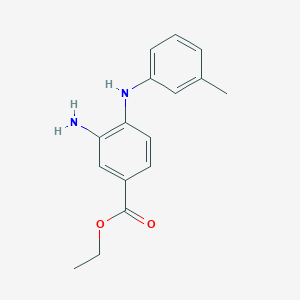

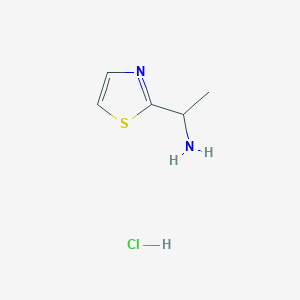
![2-chloro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397270.png)
![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)
